4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine
CAS No.: 1394033-54-5
Cat. No.: VC0539146
Molecular Formula: C19H17F3N8
Molecular Weight: 414.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine - 1394033-54-5](/images/no_structure.jpg)
Specification
CAS No. | 1394033-54-5 |
---|---|
Molecular Formula | C19H17F3N8 |
Molecular Weight | 414.4 g/mol |
IUPAC Name | 4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 |
Standard InChI Key | CLGCHUKGBICQTE-UHFFFAOYSA-N |
SMILES | CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F |
Canonical SMILES | CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f] triazine belongs to the class of heterocyclic compounds featuring a complex multi-ring structure. The molecular formula for this compound is C19H17F3N8 . The compound's structure incorporates several key functional groups that contribute to its pharmacological properties:
-
An azetidinyl group at position 4
-
A methyl group at position 7
-
A complex substituent at position 5 consisting of a pyrazole ring with a trifluoromethyl-substituted pyridine
The presence of the trifluoromethyl group on the pyridine ring enhances the compound's lipophilicity and membrane permeability, contributing to its brain penetrant properties. This structural characteristic is crucial for compounds designed to target central nervous system disorders.
Physicochemical Properties
PF 05180999 exhibits physicochemical properties that make it suitable for oral administration and blood-brain barrier penetration, which are essential attributes for any compound intended to target brain tissues. The compound has been developed with optimal drug-like properties, ensuring adequate bioavailability and tissue distribution.
Pharmacological Profile
Mechanism of Action and Target Selectivity
PF 05180999 functions as a potent inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, the compound increases intracellular levels of these second messengers, thereby modulating various downstream signaling pathways involved in cognitive function.
What distinguishes PF 05180999 from other phosphodiesterase inhibitors is its remarkable selectivity profile. The compound exhibits an impressive 2000-fold selectivity for PDE2A over PDE10A, another phosphodiesterase enzyme abundant in the brain . This high degree of selectivity minimizes potential off-target effects, making it an ideal candidate for therapeutic applications.
Potency and Efficacy
PF 05180999 demonstrates exceptional potency against its target enzyme, with an IC50 value of 1 nanomolar (nM) . The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, with lower values indicating higher potency. At 1 nM, PF 05180999 ranks among the most potent PDE2A inhibitors developed to date.
The table below summarizes the key pharmacological parameters of PF 05180999:
Parameter | Value | Significance |
---|---|---|
IC50 for PDE2A | 1 nM | Extremely potent inhibition |
Selectivity (PDE2A vs. PDE10A) | 2000-fold | Highly selective targeting |
Brain Penetration | Yes | Capable of reaching CNS targets |
Purity | ≥98% | High-grade research compound |
Research Applications and Findings
Cognitive Enhancement Studies
The development of PF 05180999 represents part of a broader research initiative aimed at discovering orally bioavailable, brain-penetrant phosphodiesterase 2A inhibitors for the treatment of cognitive disorders . Mikami and colleagues (2017) have contributed significantly to this field, publishing findings in the Journal of Medicinal Chemistry that highlight the potential of such compounds in addressing cognitive impairments .
Binding Studies and Affinity
Research on PF 05180999 has established its high affinity for the PDE2A enzyme, with binding studies confirming its nanomolar potency. The compound's ability to effectively engage its target at low concentrations makes it a valuable tool for investigating PDE2A-mediated signaling pathways in both in vitro and in vivo experimental settings.
Related Compounds and Structural Analogs
Comparison with 18F-PF-05270430
A structurally related compound, 18F-PF-05270430 (4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f] triazine), has been developed as a positron emission tomography (PET) tracer for imaging PDE2A in vivo . While both compounds share a similar core structure, 18F-PF-05270430 features a fluoroazetidin group and a phenyl ring in place of the pyridinyl group found in PF 05180999.
The table below highlights the structural differences between these related compounds:
Interestingly, studies with 18F-PF-05270430 have shown that pretreatment with PF 05180999 results in a dose-dependent reduction of 18F-PF-05270430 specific binding . This finding confirms that both compounds target the same binding site on the PDE2A enzyme, further validating the selectivity of PF 05180999.
Structure-Activity Relationship Insights
The development of both PF 05180999 and related compounds has provided valuable insights into the structure-activity relationships governing PDE2A inhibition. Key structural features that contribute to potent and selective PDE2A inhibition include:
-
The imidazo[5,1-f] triazine core, which serves as an optimal scaffold for PDE2A binding
-
The azetidinyl group at position 4, which interacts with specific residues in the enzyme's binding pocket
-
The substituted pyrazole ring, which contributes to both binding affinity and selectivity
-
The trifluoromethyl group, which enhances brain penetration and binding site interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume